s-Triaminotrinitrobenzène

Vue d'ensemble

Description

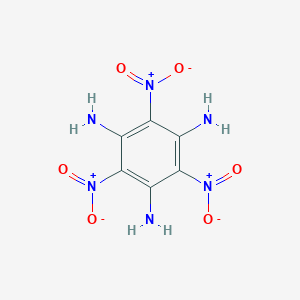

s-Triaminotrinitrobenzene, commonly referred to as TATB, is a compound that has been studied for its unique aromaticity and structural features. The aromatic nature of TATB has been a subject of interest due to its potential applications and the effects of its substituents on its chemical properties. Research has shown that TATB exhibits a decrease in aromaticity due to the presence of resonance-assisted hydrogen bonds, which affect the electron density distribution within the molecule .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of TATB, it is implied that the compound can be studied in complex with s-trinitrobenzene, suggesting a possible route of synthesis through the interaction of s-trinitrobenzene and s-triaminobenzene. The formation of such complexes can be indicative of the reactivity and synthetic pathways of TATB .

Molecular Structure Analysis

The molecular structure of TATB has been analyzed using nonempirical ab initio quantum chemical methods and molecular dynamics. These studies have revealed that TATB has a high degree of conformational flexibility, which is atypical for aromatic compounds. The electron delocalization in the molecule is affected by hydrogen bonding, which is greater in the quasi-aromatic rings formed by these bonds than in the benzene ring itself . Additionally, the crystal structure of a complex formed with s-trinitrobenzene shows that the molecules are stacked alternately in columns, with the mean molecular planes inclined at an angle to the stacking axis. This provides insight into the intermolecular interactions and packing of TATB in solid state .

Chemical Reactions Analysis

The data does not provide explicit information on the chemical reactions involving TATB. However, the analysis of its structure and the study of its complex with s-trinitrobenzene suggest that TATB can engage in intermolecular interactions that may influence its reactivity. The stacking of molecules and the presence of hydrogen bonds could play a role in the chemical behavior of TATB in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TATB are influenced by its aromaticity and molecular structure. The HOMA index, which is a measure of aromaticity, classifies TATB as low-aromatic at equilibrium state at zero temperature and nonaromatic at room temperature. This change in aromaticity with temperature suggests that TATB's properties may be sensitive to thermal conditions. The flexibility of the molecule and the electron delocalization within it are also key factors that determine its physical and chemical behavior . The crystallographic analysis provides additional data on bond lengths and angles, which are crucial for understanding the physical properties of TATB .

Applications De Recherche Scientifique

Recherche sur les matériaux énergétiques

TATB : est largement étudié dans le domaine des matériaux énergétiques en raison de sa remarquable insensibilité aux stimuli externes. C’est un candidat de choix pour des formulations explosives sûres, telles que PBX-9502 et LX-17-0, utilisées dans des applications militaires et aérospatiales . Les chercheurs utilisent le TATB pour comprendre les propriétés structurales et électroniques des explosifs insensibles, ce qui est crucial pour développer des munitions plus sûres .

Nanotechnologie

L’étude des nanoparticules de TATB (NPs) a fourni des informations précieuses sur l’énergétique, les caractéristiques électroniques et les propriétés vibratoires à l’échelle nanométrique. Cette recherche est essentielle pour le développement de nano-explosifs à activité et stabilité élevées, ce qui pourrait révolutionner le domaine des matériaux énergétiques basés sur la nanotechnologie .

Applications aérospatiales

L’insensibilité du TATB à la chaleur et aux chocs en fait un composant indispensable en ingénierie aérospatiale. Il est utilisé dans des formulations explosives à liaison plastique (PBX) pour les ogives modernes et d’autres applications liées à la défense, où la stabilité dans des conditions extrêmes est primordiale .

Stockage d’énergie

La recherche sur les NPs de TATB a indiqué leur potentiel dans les applications de stockage d’énergie. La haute énergie de surface et l’enthalpie de sublimation des NPs de TATB suggèrent qu’elles pourraient être utilisées pour stocker de l’énergie au niveau moléculaire, offrant une nouvelle voie pour des solutions de stockage d’énergie à haute densité .

Science environnementale

La stabilité et les propriétés énergétiques du TATB en font un sujet d’intérêt en science environnementale. Les études se concentrent sur son utilisation potentielle dans des formulations explosives respectueuses de l’environnement et son comportement dans diverses conditions environnementales, contribuant à des pratiques plus sûres dans la manipulation et l’élimination des explosifs .

Science des matériaux

En science des matériaux, le TATB est apprécié pour sa structure cristalline unique, formant un arrangement en couches semblable à celui du graphite. Cette propriété est explorée pour développer de nouveaux matériaux présentant une stabilité et des performances accrues sous contrainte, ce qui pourrait avoir de larges applications dans la construction de structures et de dispositifs résistants .

Mécanisme D'action

Target of Action

s-Triaminotrinitrobenzene (TATB) is an aromatic explosive . Its primary targets are the structures and materials it is designed to impact. As an explosive, its role is to release a large amount of energy in a short period of time, causing a shock wave that can cause damage to its targets .

Mode of Action

TATB interacts with its targets through a rapid exothermic reaction. A dominant initial decomposition mechanism of TATB is believed to be a dehydration reaction that forms mono- and di-furazans . The NO2 scission mechanism was found to be an entropy-driven mechanism because the free energy barrier decreased significantly with temperature, making it the most energetically favorable mechanism at high temperatures in the gas phase .

Biochemical Pathways

The biochemical pathways of TATB involve a series of chemical reactions that lead to its decomposition and the release of energy. These reactions include the formation of mono- and di-furazans through a dehydration reaction, and the NO2 scission mechanism . The exact biochemical pathways and their downstream effects are complex and can vary depending on the conditions.

Pharmacokinetics

It’s worth noting that tatb has an unusually high chemical stability under static high pressures . This stability can impact its bioavailability in the sense of how readily it can participate in the explosive reaction under different conditions.

Result of Action

The result of TATB’s action is the release of a large amount of energy in the form of a shock wave. This energy release is the result of the exothermic reactions that occur during its decomposition . The shock wave can cause significant damage to the structures and materials that are the targets of the explosive.

Action Environment

The action of TATB can be influenced by various environmental factors. For example, its decomposition mechanisms and the resulting energy release can be affected by temperature . Furthermore, TATB is known for its remarkable insensitivity to external stimuli, making it a preferred choice for applications where extreme safety is required .

Orientations Futures

The future directions of TATB research are likely to focus on understanding its thermal decomposition behavior and improving its safety profile. This includes investigating its response to temperature extremes and whether this material becomes more sensitive and is no longer safe to handle when subjected to abnormal thermal environments .

Propriétés

IUPAC Name |

2,4,6-trinitrobenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFUJAMTCCQARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062818 | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

3058-38-6 | |

| Record name | TATB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triaminotrinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary challenges in the large-scale synthesis of s-Triaminotrinitrobenzene (TATB)?

A1: One of the main challenges in TATB synthesis is sourcing the starting material, s-trichlorobenzene (TCB). While TCB can be derived from 2,4,6-trichloroaniline (TCA), large-scale conversion is hindered by environmental concerns. [] Researchers are exploring alternative synthesis routes, such as using 1,3,5-trichloro-2-nitrosobenzene derived from TCA, to address these limitations. []

Q2: How do metals impact the thermal stability of TATB?

A2: Research indicates that the presence of certain metals can significantly affect TATB's thermal decomposition. Specifically, copper, iron, and brass accelerate the rate of gas evolution at high temperatures. [] This finding is crucial for understanding the long-term stability and safe storage of TATB, especially in environments where contact with these metals is possible. Interestingly, aluminum shows minimal impact on TATB's thermal degradation under similar conditions. []

Q3: What research efforts are underway to develop chlorine-free synthesis methods for TATB?

A3: Recognizing the presence of detrimental impurities, including inorganic chlorides, in conventionally synthesized TATB, researchers at Mason and Hanger are actively exploring chlorine-free synthesis pathways. [] Details about these endeavors and their progress are documented in the "Process Development Endeavor No. 106." [] This research is essential to ensure the production of high-purity TATB for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)

![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)